MF-tricyclic is derived from a series of synthetic compounds aimed at providing targeted anti-inflammatory effects while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs. The compound's structure is characterized by a tricyclic framework, which contributes to its pharmacological properties. It falls under the category of selective cyclooxygenase-2 inhibitors, distinguishing it from non-selective NSAIDs that inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes.
The synthesis of MF-tricyclic involves several key steps, typically starting from commercially available precursors. One notable method includes the use of tandem cyclization reactions to construct the tricyclic framework efficiently.
The synthesis process has been detailed in various studies, highlighting different approaches and modifications to enhance efficiency and product yield .
The molecular structure of MF-tricyclic is defined by its unique tricyclic arrangement, which consists of three interconnected rings.
MF-tricyclic participates in various chemical reactions primarily related to its role as a cyclooxygenase-2 inhibitor:
MF-tricyclic exerts its pharmacological effects through selective inhibition of cyclooxygenase-2:
MF-tricyclic exhibits several notable physical and chemical properties:
MF-tricyclic has several scientific applications:
Molecular frameworks are derived through the Bemis-Murcko method, which involves:
Tricyclic molecular frameworks are classified based on ring fusion patterns:
Tricyclic frameworks are underrepresented in public chemical databases relative to their theoretical diversity. For example:
Table 1: Occurrence of Molecular Frameworks (MF) in Chemical Databases
Database | Total Molecular Frameworks | Tricyclic Molecular Frameworks | Exclusive Tricyclic Molecular Frameworks | |
---|---|---|---|---|
Generated Databases-13s | 22,130 | 17,816 (80.5%) | 16,936 (76.5%) | |
ZINC | 1,016,597 | 3,841 (0.4%) | 691,045 (68.0%) | |
PubChem50 | 1,530,189 | 86,379 (5.6%) | 1,192,517 (77.9%) | |
COCONUT | 42,734 | 6,181 (14.5%) | 16,503 (38.6%) | [2] |
Generated Databases-13s exhibits exceptional tricyclic diversity due to its exhaustive enumeration of small, synthetically feasible molecules, whereas public databases like ZINC prioritize drug-like compounds with simpler rings and linker bonds [2].
The bioactivity of tricyclic compounds correlates with three angular parameters:
The dipole moment and charge distribution of tricyclic systems govern receptor interactions:
Table 2: Impact of Substituents on Tricyclic Molecular Frameworks
Substituent Position | Electron-Withdrawing Group | Effect on Dipole Moment | Biological Consequence | |
---|---|---|---|---|
R₁ (aliphatic chain) | -CF₃ | ↑ by 1.2–1.5 Debye | Enhanced blood-brain barrier penetration | |
R₂ (aromatic ring) | -Cl | ↑ by 0.8–1.0 Debye | Increased dopamine receptor affinity | |
R₃ (central ring) | -SO₂CH₃ | ↑ by 2.0–2.5 Debye | COX-2 inhibition (e.g., Mf-tricyclic CID 127923) | [5] [10] |
The compound 4-(3,4-difluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one (C₁₇H₁₂F₂O₄S) exemplifies a modern tricyclic molecular framework:
Table 3: Key Historical Milestones in Tricyclic Molecular Framework Research
Decade | Milestone | Significance | |
---|---|---|---|
1950s | Imipramine as first tricyclic antidepressant | Validated monoamine reuptake inhibition for depression | |
1960s | Tricyclic angular descriptor studies | Established structure-activity relationships for neuroactive drugs | |
1980s | Soviet tricyclic antidepressants (e.g., pipofezine) | Demonstrated adaptability of tricyclic scaffold to diverse pharmacological targets | |
2000s | Generated Databases enumeration | Mapped unexplored chemical space of small tricyclic frameworks | |
2020s | Quantum mechanical modeling | Predicted bioactivity of novel tricyclic systems prior to synthesis | [2] [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7